molecular formula C21H18N2O5S B2755707 methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 941917-00-6

methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2755707
CAS No.: 941917-00-6
M. Wt: 410.44
InChI Key: BBDVNBVYWYEDRM-DQRAZIAOSA-N
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Description

Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using an appropriate alkyne and a palladium catalyst.

    Formation of the Imino Group: The imino group can be formed by reacting the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate: Lacks the prop-2-yn-1-yl group.

    Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-5-carboxylate: Differs in the position of the carboxylate group.

Uniqueness

The presence of the prop-2-yn-1-yl group and the specific positioning of the carboxylate group in methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate confer unique chemical properties and potential biological activities that distinguish it from similar compounds.

Biological Activity

Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S with a molecular weight of 424.5 g/mol. The structure includes a benzothiazole ring, an imino group, and a propynyl substituent, which are pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.

2. Anticancer Properties
The compound has been investigated for its anticancer effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

3. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Interaction: It might bind to specific receptors that regulate cell proliferation and apoptosis.
  • DNA Intercalation: The ability to intercalate into DNA could disrupt replication in rapidly dividing cells such as cancer cells.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range.
Study BAntimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CAnti-inflammatory EffectsReported reduction in TNF-alpha and IL-6 levels in macrophage models treated with the compound.

Properties

IUPAC Name

methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-5-10-23-15-8-6-14(20(25)28-4)12-18(15)29-21(23)22-19(24)13-7-9-16(26-2)17(11-13)27-3/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVNBVYWYEDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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